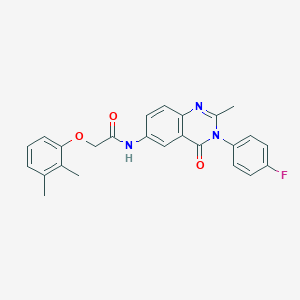
2-(2,3-dimethylphenoxy)-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide
Beschreibung
The compound 2-(2,3-dimethylphenoxy)-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide is a quinazolinone-derived acetamide featuring a 2,3-dimethylphenoxy group and a 3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl moiety. The 4-fluorophenyl substituent is a common pharmacophore in drug design due to its metabolic stability and enhanced binding affinity to biological targets .
Eigenschaften
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O3/c1-15-5-4-6-23(16(15)2)32-14-24(30)28-19-9-12-22-21(13-19)25(31)29(17(3)27-22)20-10-7-18(26)8-11-20/h4-13H,14H2,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDPZZPTLTURKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)N=C(N(C3=O)C4=CC=C(C=C4)F)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
2-(2,3-dimethylphenoxy)-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide, with the CAS number 1172550-16-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C25H22FN3O3
- Molecular Weight : 431.5 g/mol
- Structure : The compound features a quinazoline core which is known for various biological activities.
Anticancer Properties
Research indicates that compounds containing the quinazoline moiety exhibit significant anticancer properties. For instance, derivatives of quinazoline have been shown to inhibit cell proliferation in various cancer cell lines. The specific compound under discussion may similarly influence cancer cell dynamics through mechanisms such as:
- Inhibition of Cell Proliferation : Evidence suggests that quinazoline derivatives can disrupt oncogenic signaling pathways, particularly those involving the c-MYC gene, which is frequently overexpressed in cancers .
Antimicrobial Activity
Quinazoline derivatives have also demonstrated antimicrobial properties. Studies have indicated their effectiveness against a range of bacterial strains, suggesting potential applications in treating infections . The specific compound may possess similar properties due to its structural similarities with other active quinazolines.
Anticonvulsant Activity
Some studies have highlighted the anticonvulsant potential of related quinazoline compounds. The mechanism often involves modulation of neurotransmitter systems or ion channels, which could be relevant for developing treatments for epilepsy and other neurological disorders .
Summary of Biological Activities
| Activity Type | Evidence |
|---|---|
| Anticancer | Inhibits proliferation in cancer cell lines |
| Antimicrobial | Effective against various bacterial strains |
| Anticonvulsant | Modulates neurotransmitter systems |
Synthesis and Structure
The synthesis of this compound involves several steps typical for quinazoline derivatives. The process generally includes:
- Formation of the Quinazoline Core : This is typically achieved through cyclization reactions involving anthranilic acid and appropriate electrophiles.
- Substitution Reactions : The introduction of the fluorophenyl and dimethylphenoxy groups can be accomplished via nucleophilic substitution or coupling reactions.
Case Studies and Research Findings
- Anticancer Activity Study : A study published in a peer-reviewed journal demonstrated that a similar quinazoline derivative significantly reduced tumor growth in xenograft models by inhibiting angiogenesis and inducing apoptosis in cancer cells .
- Antimicrobial Efficacy : Another research effort evaluated the antimicrobial activity of several quinazoline derivatives against multi-drug resistant strains, finding that modifications at the phenyl ring enhanced efficacy .
- Neuropharmacological Effects : A comparative study on various quinazolines indicated that modifications at the N-position could enhance anticonvulsant activity, suggesting that similar modifications to our compound could yield beneficial effects .
Vergleich Mit ähnlichen Verbindungen
Structural Modifications and Substituent Effects
The target compound’s structure can be compared to the following analogs (Table 1):
Key Observations :
- Substituent Position: The 4-fluorophenyl group in the target compound (C3 of quinazolinone) is analogous to compounds in , which are associated with enhanced target selectivity.
- Methyl Groups: The 2,3-dimethylphenoxy substituent in the target compound could increase lipophilicity compared to mono-substituted phenyl derivatives, possibly affecting membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


